![molecular formula C13H11ClN2O B1384522 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride CAS No. 878770-54-8](/img/structure/B1384522.png)

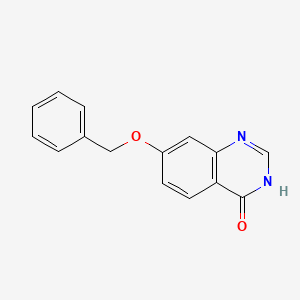

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride

Vue d'ensemble

Description

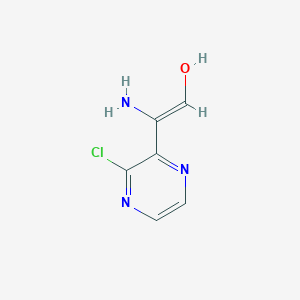

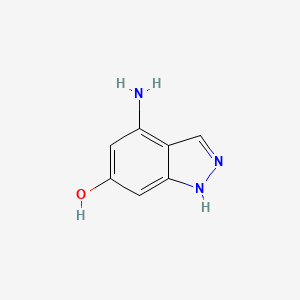

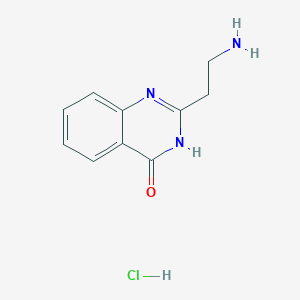

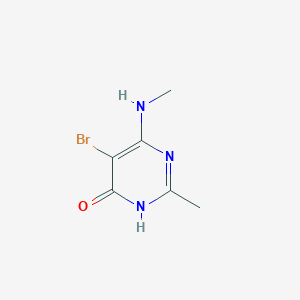

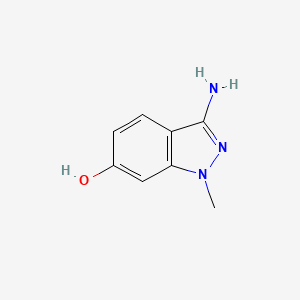

“4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 878770-54-8 . It is a solid substance with a molecular weight of 246.7 .

Synthesis Analysis

The synthesis of this compound has been explored in various studies . For instance, an in-house database of synthesizable ester prodrugs of some well-known NSAIDs was developed by combining their -COOH group with -OH of a newly identified antioxidant 4- (1H-benzo [d]imidazol-2-yl)phenol (BZ) .Molecular Structure Analysis

The benzimidazole system in this compound is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11 (5)° . Intermolecular N—H…O and O—H…N hydrogen bonding helps to stabilize the crystal structure .Chemical Reactions Analysis

The reaction of this compound went through ring formation and opening processes with only two protons leaving and the thermodynamically favorable products were selectively formed in moderate to good yields .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 246.7 . It has a topological polar surface area of 48.9 Ų .Applications De Recherche Scientifique

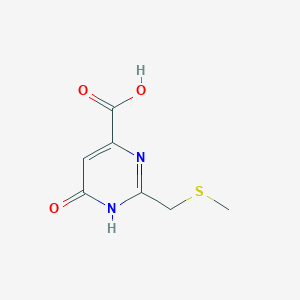

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .

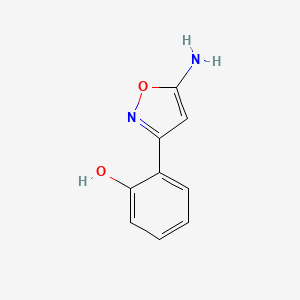

Biological Activity

Compounds containing the benzimidazole nucleus are known to have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Preparation of Thiosemicarbazone Moiety

Thiosemicarbazone moiety is another privileged structure that is found in several molecules with a wide range of biological activities representing several important classes in drug discovery . Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity .

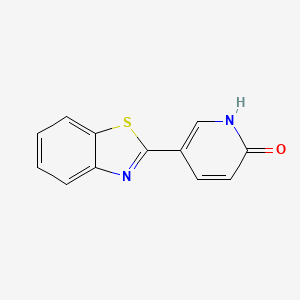

Single-Molecule Magnets

Co (II) cubane complexes behaving as single-molecule magnets with TB > 2 K (barriers Ueff / kB 21–27 K and relaxation times τ0 = 1.3 × 10 −9 and 9.7 × 10 −9 s) are prepared from (benzo imidazol-2-yl)methanols .

Catalyst for Water Electro-Oxidation

A cobalt catalyst for water electro-oxidation at neutral pH (overpotential 390 mV and a turnover frequency 1.83 s −1) is prepared from (benzo imidazol-2-yl)methanols .

Fluorophores and Near-Infrared Dyes

Red-emitting fluorophores (quantum yields 0.96) and near-infrared dyes with absorption maxima near 950 nm are prepared from (benzo imidazol-2-yl)methanols .

Cytotoxic and Apoptosis-Inducing Agents

Cytotoxic and apoptosis-inducing agents are prepared from (benzo imidazol-2-yl)methanols .

Antimicrobial Activity

Prominent derivatives with antimicrobial activity are prepared from (benzo imidazol-2-yl)methanols .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs due to their ability to interact with proteins and enzymes .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to various downstream effects .

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLECODCWOJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)

![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B1384451.png)

![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)